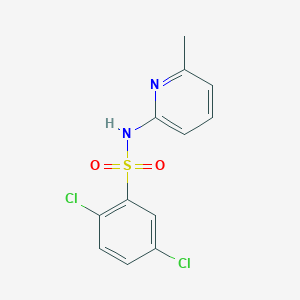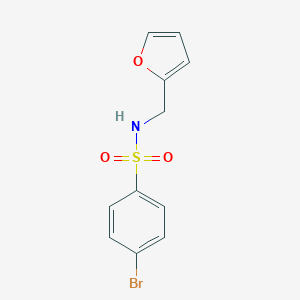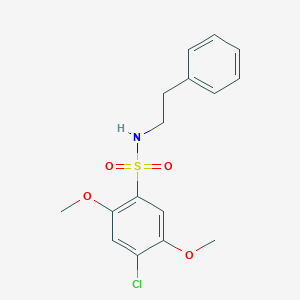
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EMDN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMDN belongs to the family of naphthalene derivatives and has been studied for its various biochemical and physiological effects.
作用机制
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. In addition, Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
未来方向
There are several future directions for the scientific research of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate. One potential direction is the further investigation of its potential therapeutic properties in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more effective synthesis methods for Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, which could improve its availability for scientific research studies. Additionally, the development of new delivery methods for Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate could also enhance its effectiveness in in vivo experiments.
合成方法
The synthesis of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a Lewis acid catalyst to yield Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate. The overall yield of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate synthesis is around 70%.
科学研究应用
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
产品名称 |
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate |
|---|---|
分子式 |
C21H18O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
ethyl 3-[(4-methylphenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-11H,3,12H2,1-2H3 |
InChI 键 |
BPOJTSJPTIZJSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
规范 SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)